![molecular formula C10H15Cl2N5 B1451315 3-哌啶-4-基-1H-吡唑并[3,4-b]吡嗪二盐酸盐 CAS No. 1185112-92-8](/img/structure/B1451315.png)

3-哌啶-4-基-1H-吡唑并[3,4-b]吡嗪二盐酸盐

描述

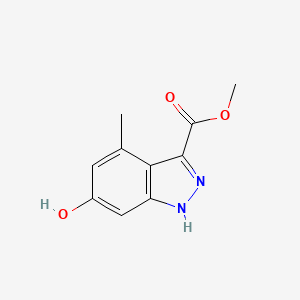

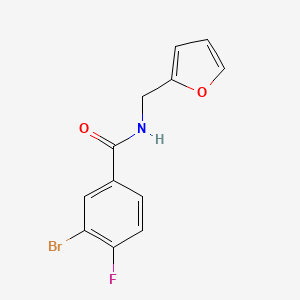

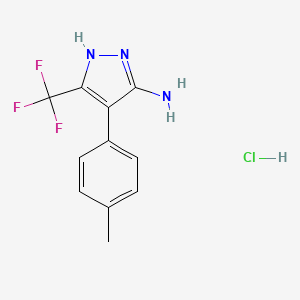

“3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine dihydrochloride” is a chemical compound with the molecular formula C10H13N5·2HCl . It’s part of the pyrazolo[3,4-b]pyridine class of compounds, which are nitrogen-containing heterocycles . These compounds are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives involves a new pathway from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline . This method provides the desired products with moderate to good yields . The strategy involves a sequential opening/closing cascade reaction .Molecular Structure Analysis

The molecular structure of “3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine dihydrochloride” is based on the pyrazolo[3,4-b]pyridine scaffold . This scaffold is a fusion of pyridine systems, pyrazolopyridines .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-b]pyridine derivatives include a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Physical And Chemical Properties Analysis

The molecular weight of “3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine dihydrochloride” is 276.17 . Further physical and chemical properties are not available in the search results.科学研究应用

抗胆碱酯酶活性

吡唑啉衍生物,包括那些含有哌啶单元的衍生物,已被合成并评估其抗胆碱酯酶作用。哌啶衍生物,特别是作为胆碱酯酶抑制剂,已显示出有希望的结果,表明在治疗神经退行性疾病方面具有潜在应用。这些化合物还通过计算机对接和ADME(吸收、分布、代谢和排泄)研究进行了分析,表明合理的口服生物利用度和与乙酰胆碱酯酶酶内的关键残基相互作用的能力,使其在作为抗胆碱酯酶剂方面具有进一步开发的价值 (Altıntop, 2020).

新型杂环化合物合成

吡唑啉和哌啶化合物也已被用于开发新型杂环化合物。这些化合物已被合成并表征为进一步化学合成的潜在构件。值得注意的是,这些新型化合物的结构已通过各种光谱方法得到证实,表明它们在从材料科学到制药的各种应用中的潜在用途 (Matulevičiūtė 等人,2021).

抗菌和抗真菌活性

某些吡唑啉和哌啶化合物已被合成并测试其抗菌和抗真菌特性。这些化合物对各种微生物的抗菌潜力展示了它们在开发新的抗菌剂中的可能应用 (Sharma 等人,2017).

抗肿瘤评价

吡唑啉衍生物已被合成并评估其抗肿瘤特性。这些化合物在细胞毒性筛选中的活性很有希望,突出了它们作为开发新癌症疗法的先导的潜力 (Hamama 等人,2013).

未来方向

The future directions for “3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine dihydrochloride” and similar compounds could involve further exploration of their bioactive properties . For example, compound C03, a pyrazolo[3,4-b]pyridine derivative, showed acceptable activity and inhibited the proliferation of the Km-12 cell line . It also possessed good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . Therefore, these compounds have potential for further exploration .

属性

IUPAC Name |

3-piperidin-4-yl-2H-pyrazolo[3,4-b]pyrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5.2ClH/c1-3-11-4-2-7(1)8-9-10(15-14-8)13-6-5-12-9;;/h5-7,11H,1-4H2,(H,13,14,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNDTMFYFAPNTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=C3C(=NN2)N=CC=N3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrobromide](/img/structure/B1451236.png)

![2-Phenoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1451245.png)

![3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride](/img/structure/B1451249.png)